molecular formula C8H16O2 B153136 Ethyl 4-methylpentanoate CAS No. 25415-67-2

Ethyl 4-methylpentanoate

Cat. No. B153136
CAS RN: 25415-67-2
M. Wt: 144.21 g/mol
InChI Key: OFQRUTMGVBMTFQ-UHFFFAOYSA-N
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Description

Ethyl 4-methylpentanoate, also known as 4-methylpentanoic acid ethyl ester, is a naturally occurring ester found in a variety of foods, including fruits, vegetables, and dairy products. It is an important component of the flavor and aroma of many foods. This compound is also used as a flavoring agent in food and beverage products. It is a colorless liquid with a pleasant smell and taste.

Scientific Research Applications

Synthesis and Bioorganic Chemistry

  • Peptidyl 2,2-Difluoro-3-Aminopropionate Synthesis : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was prepared via a Reformatsky reaction, showcasing its use in synthesizing potential proteinase inhibitors (Angelastro et al., 1992).

Food Chemistry and Aroma

  • Enantiomeric Distribution in Wine : The enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine was studied, revealing its significant contribution to the fruity aroma of wines (Lytra et al., 2015).
  • Organoleptic Impact in Wine : Another study demonstrated the role of ethyl 2-hydroxy-4-methylpentanoate enantiomers in enhancing fruity aromas in wine, highlighting its importance in wine sensory profiles (Lytra et al., 2012).
  • Red Wine Fruity Aroma : The impact of perceptive interactions on red wine fruity aroma was explored, with ethyl 2-hydroxy-4-methylpentanoate enhancing certain fruity characteristics (Lytra et al., 2012).

Chemical Synthesis and Fragrance

  • Chemical Communication in Ants : 3-Ethyl-4-methylpentanol, a related compound, was identified as a critical component of the sex pheromone in the European slave-making ant Polyergus rufescens (Castracani et al., 2008).
  • Fragrance Ingredient Safety : A safety assessment of 4-Methylpentanoic acid, a closely related compound, was conducted, evaluating its use in various applications including fragrances (Api et al., 2020).

Beverage and Alcohol Industry

  • Substituted Ester Formation in Red Wine : A method was developed to quantify substituted acids and their corresponding ethyl esters in red wines, indicating the significance of these compounds in wine aging (Lytra et al., 2017).
  • Sake Flavor Synthesis : The synthesis of ethyl leucate, contributing to a fruity flavor in Japanese sake, was investigated, highlighting the role of specific enzymes in producing this ester (Shimizu et al., 2016).

Safety and Hazards

Ethyl 4-methylpentanoate is classified as a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, is recommended when handling this chemical . It should be used only outdoors or in a well-ventilated area . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

While specific future directions for Ethyl 4-methylpentanoate are not mentioned in the retrieved sources, it is used in various research and development activities .

properties

IUPAC Name

ethyl 4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRUTMGVBMTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067094
Record name Pentanoic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid / Fruity tropical aroma
Record name Ethyl 4-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

160.00 to 163.00 °C. @ 760.00 mm Hg
Record name Ethyl 4-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble, Insoluble (in ethanol)
Record name Ethyl 4-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.865 - 0.875
Record name Ethyl 4-methylpentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

25415-67-2
Record name Ethyl 4-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25415-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methylvalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 4-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanoic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.672
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-METHYLVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZX6U00Q87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 4-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does Ethyl 4-methylpentanoate play in food?

A1: this compound is a significant contributor to the aroma of various foods and beverages. It is often associated with fruity and apple-like notes. For instance, it was identified as a key component of the fruity aroma in raw soy sauce [], a characteristic that diminishes upon heating. In beers, it contributes to the overall hop aroma, particularly in those brewed with aged hops, which exhibit a citrus/estery character [].

Q2: How is this compound quantified in food products?

A2: Various techniques are employed to identify and quantify this compound in food. Gas chromatography coupled with olfactometry (GC-O) is commonly used to separate and detect volatile compounds, including this compound, while simultaneously assessing their odor qualities [, ]. This technique helps determine the aroma profile and identify key odorants contributing to a specific flavor profile. Additionally, quantitative techniques like stable isotope dilution analysis (SIDA) can accurately measure the concentration of this compound in complex mixtures like beer [].

Q3: Are there other aroma compounds often found alongside this compound in food?

A3: Yes, this compound rarely appears alone in contributing to food aroma. In stinky sufu, a fermented soybean product, it's found alongside compounds like guaiacol, dimethyl trisulfide, and 1-octen-3-ol, each contributing to the unique aroma profile []. Similarly, in beers, it coexists with other esters like ethyl 2-methylbutanoate, as well as terpenoids and volatile sulfur compounds, all shaping the overall hop aroma [].

Q4: Beyond its presence in soy sauce and beer, where else is this compound found in food?

A4: Research indicates the presence of this compound in the peduncles of cashew apples, contributing to their characteristic fruit aroma and flavor []. This finding is particularly interesting as it highlights the potential for utilizing cashew apples, often discarded, for juice production or consumption, adding value to the cashew industry.

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